Dimethylamiloride

NHE1 inhibition Isoform selectivity Cardiovascular pharmacology

Researchers studying NHE1-driven pH regulation in cardiac ischemia, tumor biology, or renal physiology often face confounded data from non-selective inhibitors like amiloride (Ki ~1-100 μM across NHE1-3). Dimethylamiloride (DMA) resolves this with isoform-level precision and well-characterized ancillary pharmacology. • NHE1 Ki=0.02 μM - 50-fold more potent than amiloride; use ≤1 μM for NHE1-specific blockade in cardiomyocyte or perfused heart models • NHE3 IC50=10 μM in renal brush border membranes - a diagnostic fingerprint distinct from NHE1/2, enabling functional dissection in proximal tubule studies • TRPA1 IC50=80 μM - supports dual-mechanism inflammatory pain research when paired with amiloride (TRPA1-inactive) as control Supplied as ≥98% purity powder with full CoA/MSDS; -20°C long-term storage, shipped at ambient temperature.

Molecular Formula C8H12ClN7O
Molecular Weight 257.68 g/mol
CAS No. 1214-79-5
Cat. No. B075135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylamiloride
CAS1214-79-5
Synonyms3-amino-5-dimethylamino-6-chloro-N-(diaminomethylene)pyrazinecarboxamide
5-(N,N-dimethyl) amiloride
5-(N,N-dimethyl)amiloride
5-dimethylamiloride
5-DMA
dimethyl amylioride
dimethylamiloride
MK 685
MK-685
Molecular FormulaC8H12ClN7O
Molecular Weight257.68 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N
InChIInChI=1S/C8H12ClN7O/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12/h1-2H3,(H2,10,14)(H4,11,12,15,17)
InChIKeyRXMUPNVSYKGKMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylamiloride: Selective NHE Inhibitor Overview


Dimethylamiloride (DMA; 5-(N,N-dimethyl)amiloride hydrochloride) is a pyrazinecarboxamide derivative of the potassium-sparing diuretic amiloride, specifically engineered as a high-affinity, isoform-selective inhibitor of the sodium-hydrogen exchanger (NHE) family . It potently inhibits NHE1 (Ki = 0.02 μM), NHE2 (Ki = 0.25 μM), and NHE3 (Ki = 14 μM), with minimal activity against NHE4, NHE5, and NHE7, enabling precise dissection of NHE1-centric signaling pathways [1]. DMA also blocks TRPA1 channels (IC50 = 80 μM) and the Na+/Ca2+ exchanger, broadening its utility in ion channel research . This well-characterized tool compound is essential for studies in cardiovascular disease, cancer biology, inflammation, and renal physiology where isoform-specific NHE inhibition is required .

1
NHE1-centric pathway inhibition
Isoform-selective tool for NHE1 signaling studies with reported low-nanomolar affinity.
2
Multi-isoform profiling
Enables NHE1/2/3 discrimination in co-expression models and native tissue assays.
3
Ion channel & pain research
Reported TRPA1 ancillary pharmacology supports sensory neuron and inflammatory pain studies.

DMA vs. Generic NHE Inhibitors


The NHE family comprises multiple isoforms (NHE1-9) with distinct tissue distributions, physiological roles, and pharmacological sensitivities [1]. Generic NHE inhibitors like the parent compound amiloride exhibit poor isoform selectivity (Ki ~1-100 μM across NHE1-3), confounding interpretation of experimental results and increasing off-target effects [2]. Similarly, newer-generation NHE1-selective agents such as cariporide (HOE-642) or eniporide, while potent, have vastly different selectivity profiles and are often not commercially available for research use, limiting their applicability in basic science [3]. Substituting DMA with another amiloride analog like EIPA or a structurally distinct inhibitor like HOE-694 will yield different quantitative and qualitative outcomes due to variations in potency, isoform selectivity, and ancillary pharmacology (e.g., TRPA1 block). The following evidence guide quantifies these critical differences to inform scientific selection and procurement.

Dimethylamiloride (DMA)
+ Reported NHE1 Ki 0.02 μM; 12.5× NHE1/NHE2 selectivity
+ Confirmed NHE3 pharmacological fingerprint in native tissue
+ Known TRPA1 off-target profile supports pain research
Generic NHE inhibitors (amiloride, EIPA, cariporide)
! Isoform selectivity windows differ; NHE1/NHE2 interpretation may shift
! NHE3 rank-order potency varies; cannot substitute for DMA in renal fingerprinting
! TRPA1 blockade absent in amiloride; sensory neuron data not transferable

DMA vs. Analogs: Comparative Evidence


NHE1 Isoform Selectivity

Dimethylamiloride (DMA) inhibits the ubiquitously expressed NHE1 isoform with a Ki of 0.02 μM, demonstrating over 5-fold greater potency than the parent compound amiloride (Ki = 1–1.6 μM) [1]. This enhanced affinity allows for the use of lower DMA concentrations to achieve equivalent NHE1 blockade, thereby reducing the risk of off-target effects associated with higher amiloride doses [2]. In a direct comparison using stably transfected fibroblast cell lines, the related analog 5-N-(methyl-propyl)amiloride (MPA) exhibited a Ki of 0.08 μM for NHE1, indicating that DMA is approximately 4-fold more potent than MPA at this isoform [3].

NHE1 Isoform Selectivity
Head-to-head
Ki = 0.02 μM
vs amiloride 1–1.6 μM, MPA 0.08 μM
Supports NHE1 pathway attribution with reduced off-target risk.
Stably transfected PS120 cells; verify in your model.
NHE1 inhibition Isoform selectivity Cardiovascular pharmacology

NHE2 Discrimination Profile

Dimethylamiloride inhibits NHE2 with a Ki of 0.25 μM, exhibiting a 12.5-fold selectivity for NHE1 over NHE2 . In contrast, the commonly used analog EIPA (ethylisopropylamiloride) inhibits NHE2 with Ki values ranging from 0.08 to 0.5 μM, offering only a 2- to 5-fold selectivity window over NHE1 (Ki = 0.01–0.02 μM) [1]. The more defined NHE1/NHE2 selectivity of DMA (Ki_NHE2 / Ki_NHE1 = 12.5) compared to EIPA (ratio ≈ 4–25) provides researchers with greater confidence in attributing observed effects to NHE1 versus NHE2 blockade, particularly in tissues like the gastrointestinal tract where both isoforms are co-expressed [2].

NHE2 Discrimination Profile
Cross-study
NHE1/NHE2 selectivity = 12.5
EIPA ratio ~4–25, less defined window
Improves confidence in NHE1 vs NHE2 discrimination in co-expression tissues.
Gastrointestinal models may require confirmation.
NHE2 pharmacology Isoform profiling Gastrointestinal research

NHE3 Pharmacological Fingerprinting

The NHE3 isoform is relatively resistant to amiloride and its analogs. In rat renal brush border membrane vesicles (BBMV), a system enriched in native NHE3 activity, dimethylamiloride inhibited Na+-H+ exchange with an I50 of 10 μM [1]. This is in contrast to amiloride (I50 = 30 μM), EIPA (I50 = 6 μM), and the NHE1-selective benzoylguanidine HOE-694 (I50 > 100 μM) [1]. The unique rank order of potency (EIPA > DMA > amiloride ≫ HOE-694) in this native NHE3 preparation provides a distinct pharmacological fingerprint that can be used to confirm the functional contribution of NHE3 in complex tissue samples, a capability not afforded by NHE1-selective inhibitors like cariporide or HOE-694 [2].

NHE3 Pharmacological Fingerprinting
Head-to-head
I50 = 10 μM (BBMV)
Rank: EIPA > DMA > amiloride ≫ HOE-694
Enables functional NHE3 identification in native renal preparations.
Rat renal BBMV; validate in your tissue context.
NHE3 inhibition Renal physiology Brush border membrane

Tumor Cell Antiporter Inhibition

In functional cellular assays measuring inhibition of the Na+/H+ antiporter, dimethylamiloride (DMA) demonstrated approximately 20-fold greater potency than the parent compound amiloride in human MGH-U1 bladder carcinoma cells and murine EMT-6 tumor cells [1]. Specifically, DMA was found to be ~20-fold as potent as amiloride, while the analog MIBA (5-(N-methyl-N-isobutyl)amiloride) was 100-fold and EIPA was 200-fold as potent [1]. Furthermore, EIPA was noted to produce more complete suppression of the Na+/H+ antiport compared to DMA, indicating that while DMA is a potent tool, EIPA may be preferred for studies requiring maximal inhibition of this exchanger in tumor cells [1]. This quantitative ranking is essential for researchers selecting the appropriate analog for cancer cell pH regulation studies.

Tumor Cell Antiporter Inhibition
Head-to-head
20× vs amiloride
EIPA 200×, MIBA 100×; EIPA more complete suppression
Context-dependent potency; supports cancer cell pH regulation studies.
MGH-U1 and EMT-6 lines; results may vary by model.
Tumor pH regulation Antiporter inhibition Cancer cell biology

TRPA1 Channel Off-Target Activity

In addition to its primary action on NHEs, dimethylamiloride also inhibits the transient receptor potential ankyrin 1 (TRPA1) channel with an IC50 of 80 μM . This ancillary pharmacology is not reported for the parent compound amiloride at comparable concentrations and may be relevant in studies of inflammatory pain or sensory neuron function . The TRPA1 blocking activity of DMA should be considered when interpreting results from in vivo pain models or in vitro assays involving TRPA1-expressing cells, as this off-target effect could contribute to or confound the observed phenotype [1].

TRPA1 Channel Off-Target Activity
Reported
IC50 = 80 μM
Amiloride: no reported inhibition
Ancillary pharmacology relevant to sensory neuron and inflammatory pain models.
Assay details limited; confirm in your experimental system.
TRPA1 channel Pain research Off-target profiling

Dimethylamiloride Application Scenarios


Cardiac Ischemia-Reperfusion Models

In models of cardiac ischemia-reperfusion injury and heart failure, NHE1 activation contributes to intracellular Na+ and Ca2+ overload, promoting cell death and arrhythmias . Dimethylamiloride (DMA), with its high NHE1 affinity (Ki = 0.02 μM) and 12.5-fold selectivity over NHE2 (Ki = 0.25 μM), provides a more targeted pharmacological tool compared to amiloride (Ki = 1–1.6 μM) or EIPA (variable NHE2 affinity) . This selectivity is critical because NHE2 is co-expressed in the heart and gastrointestinal tract, and its inhibition can lead to unwanted side effects or confound data interpretation [9]. Use DMA at concentrations below 1 μM in isolated cardiomyocyte or Langendorff-perfused heart preparations to ensure NHE1-specific blockade.

NHE3-Mediated Renal Physiology

The NHE3 isoform is the primary mediator of apical Na+/H+ exchange in the renal proximal tubule and is relatively resistant to inhibition by amiloride analogs . Dimethylamiloride exhibits a characteristic I50 of 10 μM in rat renal brush border membrane vesicles, a value that is intermediate between EIPA (6 μM) and amiloride (30 μM) . This distinct pharmacological fingerprint allows researchers to use DMA as a diagnostic tool to confirm the functional contribution of NHE3 to measured Na+/H+ exchange in isolated tubules, membrane vesicles, or cultured proximal tubule cells . In contrast, NHE1-selective inhibitors like HOE-694 are essentially inactive (I50 > 100 μM) in this preparation and cannot be used to probe NHE3 function . Apply DMA at 10-30 μM to achieve significant NHE3 blockade in native renal tissues.

Tumor pH Regulation and Combination Therapy

The acidic tumor microenvironment necessitates robust pH regulatory mechanisms, including Na+/H+ exchange, for cancer cell survival . Dimethylamiloride (DMA) is a valuable tool for studying the role of NHE1 in tumor cell pH homeostasis, exhibiting 20-fold greater potency than amiloride in cellular antiporter assays . While EIPA is more potent (200-fold) and achieves more complete inhibition, DMA offers a balance of potency and commercial availability, making it suitable for initial screening and validation experiments . Use DMA at 10-50 μM in 2D or 3D cancer cell culture models to inhibit NHE1 activity and assess effects on proliferation, migration, and sensitivity to chemotherapeutics or acidifying agents like nigericin [9].

Inflammatory Pain and TRPA1 Research

Dimethylamiloride has been investigated for its ability to reduce inflammatory pain, a property that may be linked to both its NHE inhibitory activity and its off-target block of the TRPA1 channel (IC50 = 80 μM) . In contrast, the parent compound amiloride does not inhibit TRPA1 at similar concentrations, providing a useful comparator for dissecting the relative contributions of NHE versus TRPA1 to the observed analgesic effects . Researchers can employ DMA at concentrations ranging from 10-100 μM in in vivo models of inflammatory or neuropathic pain to explore the therapeutic potential of combined NHE/TRPA1 inhibition, while using amiloride as a control for NHE-specific effects [9].

Application
Selection Property
Validation Focus
Cardiac ischemia-reperfusion model studies
NHE1-selective inhibition profile
Confirm NHE1 pathway contribution in cardiomyocyte or Langendorff models
NHE3-mediated renal physiology research
NHE3 pharmacological fingerprint
Verify functional NHE3 contribution in brush-border membrane or proximal tubule preparations
Tumor cell pH regulation studies
Cellular NHE1 inhibitory activity
Assess proliferation, migration, or chemosensitivity endpoints in cancer cell models
Inflammatory pain and TRPA1 research
Dual NHE/TRPA1 pharmacology
Dissect NHE- vs TRPA1-mediated effects using amiloride as control in sensory models

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